Parsaclisib hydrochloride is a potent and selective inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ), a critical enzyme involved in various cellular processes, particularly in B-cell signaling. This compound is primarily being investigated for its therapeutic potential in treating B-cell malignancies, including non-Hodgkin lymphoma and chronic lymphocytic leukemia. It is known for its high selectivity, displaying approximately 20,000-fold selectivity for PI3Kδ over other kinases, which makes it a valuable candidate in cancer therapy .
Parsaclisib hydrochloride is classified as a small molecule drug and is recognized under the CAS registry number 1995889-48-9. Its development is linked to various clinical trials aimed at assessing its efficacy and safety for treating relapsed or refractory B-cell malignancies. The compound is also characterized as an orphan drug in the United States and Europe, indicating its potential significance in treating rare diseases .
The synthesis of parsaclisib hydrochloride involves several key steps:
These methods are designed to optimize yield and purity while minimizing hazardous reagents, making them suitable for industrial production.
The molecular formula of parsaclisib hydrochloride is C20H22ClFN6O2, with a molecular weight of approximately 396.88 g/mol. The structure features a complex arrangement that includes:
The InChIKey for parsaclisib hydrochloride is ZQPDJCIXJHUERQ-QWRGUYRKSA-N, which can be used for database searches related to this compound .
Parsaclisib hydrochloride can undergo various chemical reactions:
These reactions are essential for modifying the compound's properties or synthesizing derivatives with enhanced efficacy .
Parsaclisib hydrochloride functions by selectively inhibiting PI3Kδ, leading to a decrease in downstream signaling pathways that promote cell survival and proliferation in B-cell malignancies. By blocking this pathway, parsaclisib induces apoptosis in malignant B cells while sparing normal cells, which contributes to its therapeutic efficacy .
The compound has demonstrated significant activity in preclinical models and early-phase clinical trials, showing promising results in reducing tumor growth and improving patient outcomes when combined with other therapies like obinutuzumab .
The elemental analysis reveals the following composition:
Parsaclisib hydrochloride has multiple applications in scientific research:
Its role in ongoing clinical trials highlights its importance as a novel therapeutic agent aimed at improving treatment outcomes for patients with specific hematological cancers .
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3